Fmoc-3-(trifluoromethyl)-L-phenylalanine
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Overview
Description
Fmoc-3-(trifluoromethyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. This modification enhances the compound’s stability and reactivity, making it valuable in peptide synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(trifluoromethyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(trifluoromethyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or alcohols.
Reduction: Formation of methyl or ethyl derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Fmoc-3-(trifluoromethyl)-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Fmoc-3-(trifluoromethyl)-L-phenylalanine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(trifluoromethyl)-D-phenylalanine: A stereoisomer with similar properties but different biological activity.
Fmoc-4-(trifluoromethyl)-L-phenylalanine: A positional isomer with the trifluoromethyl group at the para position.
Uniqueness
Fmoc-3-(trifluoromethyl)-L-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in peptide synthesis and as a tool in biochemical research .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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